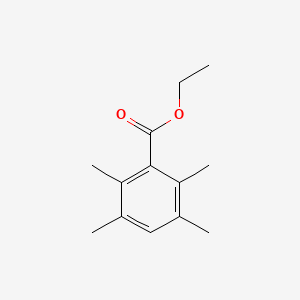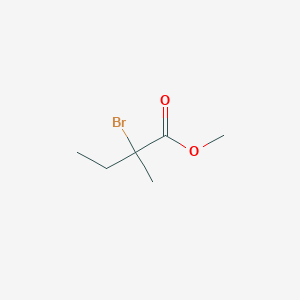
3-(p-Chlorophenyl)-5-methylhydantoin
Vue d'ensemble
Description
3-(p-Chlorophenyl)-5-methylhydantoin (CPH) is a heterocyclic compound that belongs to the class of hydantoins. It is a white crystalline powder that is soluble in water and ethanol. CPH has been extensively studied for its various applications in the field of scientific research.
Mécanisme D'action
3-(p-Chlorophenyl)-5-methylhydantoin acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. 3-(p-Chlorophenyl)-5-methylhydantoin enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects
3-(p-Chlorophenyl)-5-methylhydantoin has been shown to have anticonvulsant, sedative, and anxiolytic effects in animal models. It has also been found to enhance the effects of other GABAergic drugs such as benzodiazepines and barbiturates. 3-(p-Chlorophenyl)-5-methylhydantoin has been shown to have a low toxicity profile and is generally well-tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
3-(p-Chlorophenyl)-5-methylhydantoin has several advantages for use in lab experiments. It is a well-characterized compound with known pharmacological properties. It is also readily available and relatively inexpensive. However, 3-(p-Chlorophenyl)-5-methylhydantoin has some limitations as well. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, 3-(p-Chlorophenyl)-5-methylhydantoin has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are several future directions for the study of 3-(p-Chlorophenyl)-5-methylhydantoin. One area of interest is the development of new analogs of 3-(p-Chlorophenyl)-5-methylhydantoin with improved pharmacological properties. Another area of research is the investigation of the role of 3-(p-Chlorophenyl)-5-methylhydantoin in the treatment of other neurological disorders such as depression and bipolar disorder. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(p-Chlorophenyl)-5-methylhydantoin on the GABAergic system.
Conclusion
In conclusion, 3-(p-Chlorophenyl)-5-methylhydantoin is a heterocyclic compound that has been extensively studied for its various applications in scientific research. It has been found to have anticonvulsant, sedative, and anxiolytic effects, and acts as a positive allosteric modulator of the GABA-A receptor. While 3-(p-Chlorophenyl)-5-methylhydantoin has some limitations, it remains a valuable tool for the study of the GABAergic system and the development of new drugs for the treatment of neurological disorders.
Applications De Recherche Scientifique
3-(p-Chlorophenyl)-5-methylhydantoin has been widely used in scientific research for its anticonvulsant and sedative properties. It has been studied for its potential use in the treatment of epilepsy, anxiety, and insomnia. 3-(p-Chlorophenyl)-5-methylhydantoin has also been used as a tool to study the GABAergic system, which is involved in the regulation of neuronal excitability.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-9(14)13(10(15)12-6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIAFIWIEPCCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971400 | |
| Record name | 3-(4-Chlorophenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Chlorophenyl)-5-methylhydantoin | |
CAS RN |
56012-09-0 | |
| Record name | Hydantoin, 3-(p-chlorophenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056012090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3053683.png)

![3-Phenylimidazo[1,5-a]pyrazine](/img/structure/B3053689.png)




![1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]-](/img/structure/B3053696.png)
![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)




